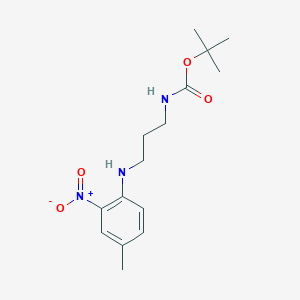

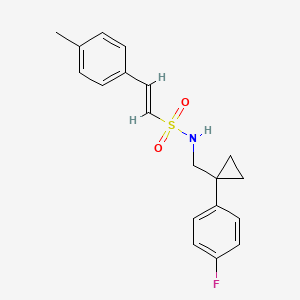

![molecular formula C15H13ClO3 B2894979 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 2055119-05-4](/img/structure/B2894979.png)

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde” is a chemical compound . It is commonly used in scientific research and finds applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Molecular Structure Analysis

The molecular formula of “4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde” is C8H7ClO2 . The average mass is 170.593 Da and the monoisotopic mass is 170.013458 Da .Scientific Research Applications

Synthesis and Optical Properties

The compound 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde has been utilized in the synthesis of aluminum and zinc complexes through its reaction with 2-methyl-8-quinolinol. These complexes exhibit enhanced thermal stability and processability compared to reference complexes AlQ3 and ZnQ2. The synthesized complexes are soluble in common organic solvents and emit blue-green light with photoluminescence, indicating potential applications in optical devices and materials (Barberis & Mikroyannidis, 2006).

Regioselective Protection

Research on the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, a related compound, has been conducted using various protecting groups. This study could provide insights into the selective functionalization of compounds like 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde for further chemical transformations (Plourde & Spaetzel, 2002).

Linkers for Solid Phase Organic Synthesis

Benzaldehyde derivatives, including those related to 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde, have been explored as linkers for solid-phase organic synthesis. These compounds can be converted to various secondary amide derivatives, showcasing their utility in the synthesis of complex molecules (Swayze, 1997).

Photocatalytic Oxidation

Studies have shown that derivatives of benzyl alcohol, which can be synthesized from benzaldehyde compounds like 4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde, can be oxidized to corresponding aldehydes under photocatalytic conditions. This reaction pathway offers an environmentally friendly approach to synthesizing valuable chemical intermediates (Higashimoto et al., 2009).

properties

IUPAC Name |

4-chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-13-5-2-11(3-6-13)10-19-15-8-12(9-17)4-7-14(15)16/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSHFACJTJOJMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(4-methoxyphenyl)methoxy]benzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

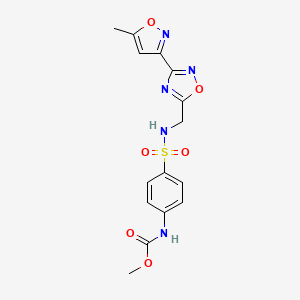

![3,4-diethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2894897.png)

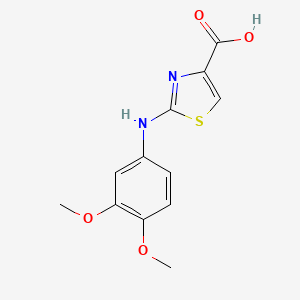

![3-methyl-5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2894900.png)

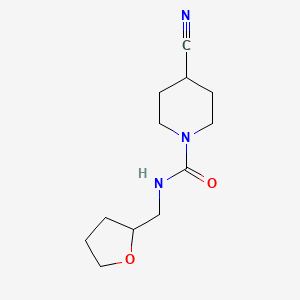

![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2894905.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2894909.png)

methanone](/img/structure/B2894913.png)

![5-Fluoro-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2894915.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2894917.png)

![5-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2894919.png)